molecular formula C13H20IN3O2 B2969207 tert-butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate CAS No. 877401-19-9

tert-butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B2969207
CAS No.: 877401-19-9
M. Wt: 377.226
InChI Key: MRCCQLQQQPQFEU-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidinecarboxylates It is characterized by the presence of a tert-butyl group, a piperidine ring, and an iodopyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This intermediate is then reacted with 3-iodopyrazole under specific conditions to form the desired product . The reaction conditions often include the use of solvents like methylene chloride and catalysts such as imidazole to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodopyrazole moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring and the pyrazole moiety.

    Coupling Reactions: The iodopyrazole group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

tert-Butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodopyrazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate is unique due to the presence of the iodopyrazole moiety, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications in chemical synthesis and biological research.

Properties

IUPAC Name

tert-butyl 4-(3-iodopyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)16-7-4-10(5-8-16)17-9-6-11(14)15-17/h6,9-10H,4-5,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCCQLQQQPQFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=CC(=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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